6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline
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Description
6-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They can be synthesized using green chemistry principles . Quinoxaline-based drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as antibiotics .
Synthesis Analysis
Quinoxaline can be synthesized through the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . The synthesis of quinoxaline has been extensively studied over the past two decades . A specific antiviral compound was synthesized by mixing 4-chloro-8-methyl [1, 2, 4] triazolo [4, 3-a] quinoxaline-1-amine with appropriate isothiocyanate derivatives in EtOH, refluxed for 6 hours .Molecular Structure Analysis
Quinoxaline is a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids . Quinoxaline derivatives have been synthesized and tested for antimalarial activity . In 1965, the synthesis of quinoxaline-bearing sulfonamide with their physicochemical properties was reported .Physical and Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been shown to induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on certain cell lines .
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Future Directions
Properties
IUPAC Name |
6-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2S/c16-11-1-4-13-14(9-11)17-10-15(18-13)19-5-7-20(8-6-19)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCNJCUTAORIFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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